molecular formula C11H14BrNO2 B13286035 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

Cat. No.: B13286035
M. Wt: 272.14 g/mol
InChI Key: AJVZJBRNQXPKOL-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a bromine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the amino group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methylphenol
  • 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methoxyphenol
  • 2-[Amino(cyclopropyl)methyl]-4-bromo-6-ethoxyphenol

Uniqueness

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical reactions. The bromine atom provides opportunities for halogen bonding, which can enhance its interaction with biological targets. The methoxy group increases the compound’s solubility in organic solvents, facilitating its use in various applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

InChI

InChI=1S/C11H14BrNO2/c1-15-9-5-7(12)4-8(11(9)14)10(13)6-2-3-6/h4-6,10,14H,2-3,13H2,1H3

InChI Key

AJVZJBRNQXPKOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(C2CC2)N)Br

Origin of Product

United States

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